molecular formula C10H12BrNO B13606306 3-(bromomethyl)-N-ethylbenzamide

3-(bromomethyl)-N-ethylbenzamide

Cat. No.: B13606306
M. Wt: 242.11 g/mol
InChI Key: QSPAYEBCVUVAJP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a bromomethyl group and an ethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-N-ethylbenzamide typically involves the bromination of a benzamide precursor. One common method is the bromination of N-ethylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-N-ethylbenzamide can undergo several types of chemical reactions:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the amide group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)-N-ethylbenzamide, while oxidation with potassium permanganate could produce 3-(bromomethyl)-N-ethylbenzoic acid.

Scientific Research Applications

3-(Bromomethyl)-N-ethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-N-ethylbenzamide depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-N-ethylbenzamide: Similar structure but with a chlorine atom instead of bromine.

    3-(Methyl)-N-ethylbenzamide: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

    N-ethylbenzamide: The parent compound without any substituents on the benzene ring.

Uniqueness

3-(Bromomethyl)-N-ethylbenzamide is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-(bromomethyl)-N-ethylbenzamide

InChI

InChI=1S/C10H12BrNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

QSPAYEBCVUVAJP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)CBr

Origin of Product

United States

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